amine CAS No. 941970-39-4](/img/structure/B2882086.png)

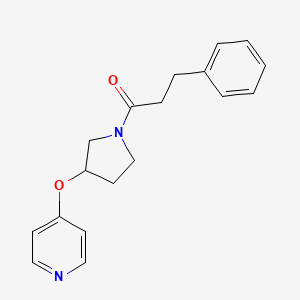

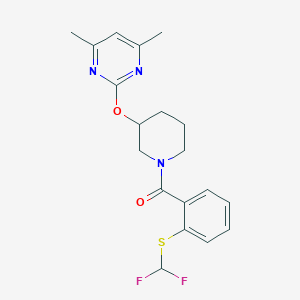

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

A novel di-Mannich derivative of curcumin pyrazole, 2-[(2,6-dimethyl morpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1 H-pyrazol-5-yl}ethenyl]-6-methoxyphenol (2), has been synthesized through a Mannich reaction of curcumin pyrazole (1), formaldehyde, and 2,6-dimethylmorpholine .Chemical Reactions Analysis

The Mannich reaction provides a suitable method to introduce an aminoalkyl substituent into a molecule. In several instances, the Mannich derivatives exhibit better activity than the corresponding parent analogs . Moreover, the presence of a Mannich side chain increases the solubility and hence the bioavailability of the drug molecule .Applications De Recherche Scientifique

Organic Synthesis and Reactivity

One area of application involves organic synthesis, where compounds like 2,6-dimethylmorpholine are used as amine moieties in the synthesis of complex molecules. For instance, the acylation and 1,3-dipolar cycloaddition reactions of certain pyrimidines and pteridines have been explored, resulting in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science (Steinlin & Vasella, 2009). Similarly, the use of dimethylformamide (DMF) as a carbon monoxide source in palladium-catalyzed aminocarbonylations showcases the versatility of these compounds in facilitating complex organic reactions (Wan et al., 2002).

Environmental and Analytical Chemistry

The detection and analysis of amines, including morpholine and its derivatives, in environmental samples highlight their relevance in environmental and analytical chemistry. Techniques for analyzing primary and secondary aliphatic amines in wastewater and surface water have been developed, demonstrating the importance of these compounds in environmental monitoring (Sacher et al., 1997).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the exploration of compounds related to 2,6-dimethylmorpholine includes the synthesis of novel anticancer agents and the investigation of their mechanism of action. For example, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine has been identified as a potent apoptosis inducer and anticancer agent, with significant blood-brain barrier penetration (Sirisoma et al., 2009). Additionally, the synthesis and evaluation of new pyrimidine-azetidinone analogues for their antimicrobial and antitubercular activities further illustrate the therapeutic potential of these compounds (Chandrashekaraiah et al., 2014).

Photophysical Studies

The photophysical properties of borondipyrromethene analogues, including those with morpholine phenyl substituents, have been studied to understand their behavior in various solvents. These investigations are crucial for the development of new fluorescent materials and sensors (Qin et al., 2005).

Orientations Futures

Propriétés

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(4-methylphenyl)pteridin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O/c1-12-4-6-15(7-5-12)22-18-16-17(21-9-8-20-16)23-19(24-18)25-10-13(2)26-14(3)11-25/h4-9,13-14H,10-11H2,1-3H3,(H,21,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPCZLJLSHMYUQR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=NC3=NC=CN=C3C(=N2)NC4=CC=C(C=C4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(2,6-Dimethylmorpholin-4-yl)pteridin-4-yl](4-methylphenyl)amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tert-butoxy)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-5-carboxylic acid](/img/structure/B2882003.png)

![5-((3-chlorobenzyl)thio)-3-(4-ethoxyphenyl)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/no-structure.png)

![3-(4-chlorophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2882010.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-(o-tolyloxy)acetamide](/img/structure/B2882020.png)

![5-((4-Benzylpiperazin-1-yl)(2,4-dichlorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2882021.png)

![tert-butyl 2-((2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2882023.png)

![2-([1,1'-biphenyl]-4-yl)-N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2882024.png)

![Methyl 7-bromo-[1,2,4]triazolo[1,5-A]pyridine-2-carboxylate](/img/structure/B2882025.png)

![4-(7-Azabicyclo[2.2.1]heptan-7-yl)-2-methylpyrido[3,4-d]pyrimidine](/img/structure/B2882026.png)